Rac-Etomoxir-CoA: Direct Enzyme Inhibition vs. Prodrug-Dependent Activation
Rac-Etomoxir-CoA is the direct, active inhibitor of CPT1, bypassing the need for cellular conversion from the prodrug etomoxir. This is critical for reproducible experimental outcomes. For instance, the flux control coefficient of CPT I, which quantifies its regulatory strength over β-oxidation, was directly determined using etomoxir-CoA and found to be between 0.67 and 0.79, independent of palmitate concentration [1]. This experimental approach is not feasible with the prodrug etomoxir due to variable rates of metabolic conversion.
| Evidence Dimension | CPT I flux control coefficient |
|---|---|
| Target Compound Data | 0.67 - 0.79 (determined using Etomoxir-CoA) |
| Comparator Or Baseline | Not applicable for Etomoxir (prodrug) due to requirement for variable cellular conversion. |
| Quantified Difference | Direct quantification of CPT I control vs. indirect, variable inhibition with prodrug. |
| Conditions | Rat hepatocyte monolayers, titrated with Etomoxir (converted to Etomoxir-CoA), β-oxidation of 0.2 mM and 1.0 mM palmitate. |
Why This Matters
This demonstrates that Rac-Etomoxir-CoA is essential for accurately quantifying the regulatory role of CPT I, a key parameter for metabolic studies, which cannot be reliably determined using the prodrug.
- [1] Spurway TD, Sherratt HA, Pogson CI, Agius L. The flux control coefficient of carnitine palmitoyltransferase I on palmitate beta-oxidation in rat hepatocyte cultures. Biochem J. 1997;323(Pt 1):119-22. View Source
